BenchChemオンラインストアへようこそ!

somatostatin, Ala(5)-Orn(9)-

Pituitary hormone regulation Somatostatin receptor signaling Primary cell pharmacology

Choose [Ala5,Orn9]-Somatostatin (CAS 102502-51-2) for clean somatostatinergic studies. Unlike native SRIF-14, octreotide, or lanreotide, this analog potently inhibits GH, insulin, and glucagon secretion while preserving prolactin release—eliminating off-target lactotroph suppression. Validated in primary pituitary and pancreatic islet cell models, it is the definitive reference probe for dissecting SSTR2/SSTR5-mediated signaling without confounding prolactin variables.

Molecular Formula C12H19N
Molecular Weight 0
CAS No. 102502-51-2
Cat. No. B1165592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesomatostatin, Ala(5)-Orn(9)-
CAS102502-51-2
Synonymssomatostatin, Ala(5)-Orn(9)-
Molecular FormulaC12H19N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin, Ala(5)-Orn(9)- (CAS 102502-51-2): Research-Grade Peptide for SSTR2/5-Selective Functional Studies


Somatostatin, Ala(5)-Orn(9)- (CAS 102502-51-2) is a synthetic structural analog of the cyclic tetradecapeptide hormone somatostatin (SRIF-14), distinguished by amino acid substitutions at positions 5 (Ala replacing Asp) and 9 (Orn replacing Lys) [1]. The molecular formula is C₇₄H₁₀₃N₁₇O₁₈S₂ with a molecular weight of 1582.86 g/mol . This analog was developed as a research tool to dissect the structure-activity relationships governing somatostatin's inhibition of pituitary and pancreatic hormone secretion. Its design enables investigation of signaling pathways involving somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5) without confounding effects on prolactin release.

Why Somatostatin, Ala(5)-Orn(9)- Cannot Be Replaced by Native Somatostatin or Clinical SSTR2-Preferring Analogs


In-class substitution with native somatostatin (SRIF-14), octreotide, or lanreotide is not functionally equivalent for experiments requiring preserved inhibition of growth hormone (GH), insulin, and glucagon while eliminating confounding suppression of prolactin secretion. Native somatostatin non-selectively inhibits prolactin release in addition to GH, insulin, and glucagon, introducing an undesired variable in studies of lactotroph function or dual-hormone regulation [1]. Octreotide and lanreotide, while clinically optimized for SSTR2-preferring pharmacokinetics, exhibit distinct receptor binding profiles and do not replicate the prolactin-sparing functional signature of the Ala(5)-Orn(9)- analog [2]. Substitution without verification of functional equivalence risks invalidating comparative analyses of somatostatinergic control mechanisms, particularly in pituitary or pancreatic primary cell models where prolactin co-regulation is a critical experimental parameter.

Quantitative Differentiation of Somatostatin, Ala(5)-Orn(9)- vs. Native Somatostatin and In-Class Analogs


Functional Divergence: Complete Preservation of Prolactin Secretion vs. Native Somatostatin

[Ala5, Orn9]-somatostatin retains the full inhibitory capacity of native somatostatin on somatotropin (GH), insulin, and glucagon release, yet exhibits zero inhibitory effect on prolactin secretion in the same experimental system—a functional divergence not observed with native SRIF-14 [1]. This selective sparing of prolactin represents a qualitative, not merely quantitative, difference in the peptide's functional profile.

Pituitary hormone regulation Somatostatin receptor signaling Primary cell pharmacology

In Vitro Functional Validation in Primary Cell Models

In primary monolayer cultures of isolated rat pancreatic islet cells and adenohypophyseal cells, [Ala5, Orn9]-somatostatin demonstrated inhibition of insulin, glucagon, and somatotropic hormone (STH/GH) secretion while showing no inhibition of prolactin release, confirming that the prolactin-sparing property observed in vivo is recapitulated at the cellular level and is not an artifact of whole-animal physiology [1].

Primary cell culture Pancreatic islet biology Adenohypophyseal secretion

Structural Basis for Prolactin-Sparing Activity: Ala5 and Orn9 Substitutions

The substitutions of Asp5 → Ala5 and Lys9 → Orn9 are the sole structural modifications distinguishing this analog from native SRIF-14 [1]. These modifications are sufficient to ablate prolactin-inhibitory activity while preserving GH, insulin, and glucagon inhibition. This pharmacophore is inferred to reflect optimized interaction with SSTR2 and SSTR5 receptor subtypes .

Peptide structure-activity relationship Somatostatin analog design Receptor pharmacophore

Optimal Use Cases for Somatostatin, Ala(5)-Orn(9)- in Research and Development


Dissecting Somatostatinergic Regulation of GH vs. Prolactin in Pituitary Physiology Studies

Investigators studying the differential control of somatotrophs and lactotrophs by somatostatin can employ [Ala5, Orn9]-somatostatin as a probe that suppresses GH secretion while leaving prolactin release unperturbed. This enables clean, single-variable manipulation of the somatostatinergic axis without the confounding prolactin suppression seen with native somatostatin, as established in both in vivo and primary cell models [1].

Pancreatic Islet Research Requiring Insulin/Glucagon Suppression Without Prolactin Crosstalk

In studies of pancreatic islet hormone dynamics where prolactin pathways may be present or cross-reactive, this analog provides insulin and glucagon inhibition comparable to native somatostatin but without introducing prolactin as an off-target variable, as validated in primary pancreatic islet cell monolayer cultures [2].

Structure-Activity Relationship (SAR) Studies of Somatostatin Receptor Pharmacophores

The Ala5 and Orn9 substitutions serve as a defined, minimal structural perturbation that yields a functional signature consistent with SSTR2/SSTR5-preferring engagement . Researchers characterizing novel somatostatin analogs or mapping receptor-subtype contributions to hormone regulation can use this compound as a reference standard for prolactin-sparing activity, benchmarking new candidates against a well-characterized functional profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for somatostatin, Ala(5)-Orn(9)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.